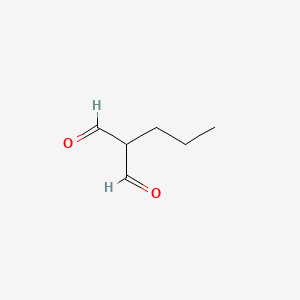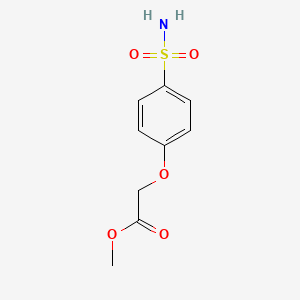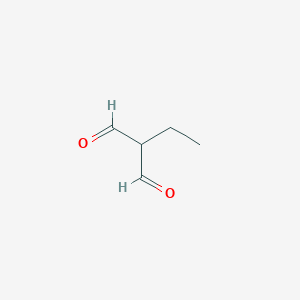![molecular formula C9H3F2NO4 B3067003 2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione CAS No. 1016683-99-0](/img/structure/B3067003.png)
2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- A study by Yu. A. Azev et al. (2017) reported the reaction of 6,7-Difluoroquinoxalin-2-one with indoles and other compounds to produce hydrogen substitution products. This research contributes to the understanding of chemical properties and reactions involving similar fluoroindole derivatives.
- T. Chundawat et al. (2016) achieved a strategic synthesis of novel difluoromethylated indol-2-ones, examining their antimicrobial activities. Their work adds to the knowledge of synthesizing and applying such compounds in microbiological contexts.
Radiochemical Synthesis and Imaging Applications :
- Research by Mingzhang Gao et al. (2018) focused on the synthesis of carbon-11-labeled CK1 inhibitors for potential PET radiotracers in Alzheimer's disease imaging. This study indicates the potential of fluoroindole derivatives in medical imaging and diagnostics.
Catalysis and Synthetic Applications :
- A study by Xiaojuan Yang et al. (2015) utilized nano γ-Fe2O3-supported fluoroboric acid as a catalyst for synthesizing benzo[h][1,3]dioxolo[4,5-b]acridine-10,11-diones, demonstrating the catalytic role of related fluoroindole compounds.
- The work of Kai Qian et al. (2017) involved the synthesis of novel xanthene diones using a related dioxoloindole structure, showcasing its role in organic synthesis.
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that the compound has a high quantum yield and an ability to absorb small molecules with sharp peaks in the ultraviolet region . This suggests that it may interact with its targets through a mechanism involving fluorescence or energy transfer.
Biochemical Pathways
As a fluorescent dye, it may be involved in pathways related to cellular imaging or other fluorescence-based applications .
Result of Action
Given its properties as a fluorescent dye, it may be used to visualize certain cellular structures or processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione. For instance, the compound’s fluorescence properties might be affected by the pH, temperature, and presence of other molecules in its environment .
Propriétés
IUPAC Name |
2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indole-6,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F2NO4/c10-9(11)15-5-1-3-4(2-6(5)16-9)12-8(14)7(3)13/h1-2H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGHVVQNSVOZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1OC(O3)(F)F)NC(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592494 | |
| Record name | 2,2-Difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016683-99-0 | |
| Record name | 2,2-Difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





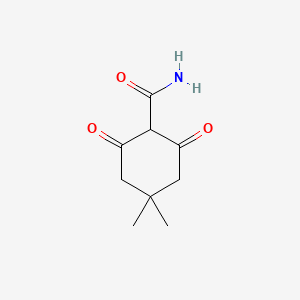
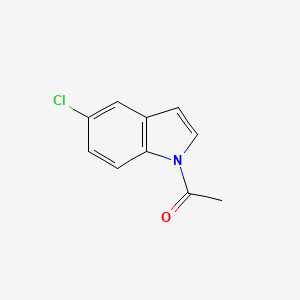



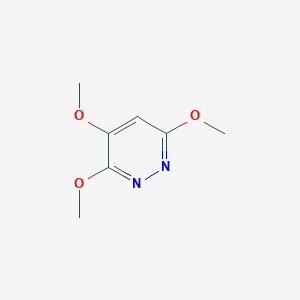
![2-Methylthiazolo[5,4-c]pyridine](/img/structure/B3066963.png)
